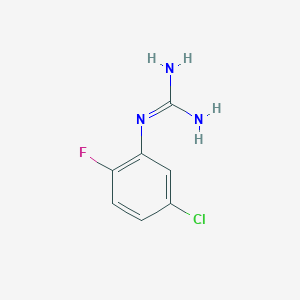
1-(5-Chloro-2-fluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the guanidine group onto the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenylguanidines with various functional groups.
Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)urea: Similar structure but with a urea group instead of a guanidine group.
1-(5-Chloro-2-fluorophenyl)amine: Similar structure but with an amine group instead of a guanidine group.
Uniqueness: 1-(5-Chloro-2-fluorophenyl)guanidine is unique due to its specific combination of chlorine and fluorine substitutions on the phenyl ring and the presence of the guanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1-(5-Chloro-2-fluorophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
This compound has a specific molecular structure that influences its biological interactions. The compound's molecular formula is C7H7ClF with a molecular weight of approximately 161.58 g/mol. Its structure allows it to interact with various biological targets, which is critical for its activity.
The biological activity of this compound primarily involves its interaction with cellular membranes and proteins, leading to alterations in cellular functions. Key mechanisms include:
- Membrane Disruption : Studies suggest that this compound can depolarize and disrupt bacterial cell membranes, contributing to its antimicrobial properties .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including β-secretase, which is linked to Alzheimer's disease pathology .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 2.0 |
| This compound | Escherichia coli | 125 |
The compound shows enhanced activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in membrane structure and permeability .
Enzymatic Inhibition
Research indicates that this compound can effectively inhibit β-secretase enzymes, which are crucial targets in Alzheimer's disease treatment. In vitro studies demonstrated an IC50 value of approximately 97 nM for related guanidine compounds . This inhibition is significant as it may lead to reduced amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.
Study on Antimicrobial Properties
In a recent study examining the antimicrobial efficacy of guanidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a potent effect on S. aureus with an MIC of 2 µM, demonstrating its potential as an antibacterial agent .
Study on Alzheimer’s Disease
A study focused on the synthesis and evaluation of guanidine-based compounds for β-secretase inhibition found that modifications to the guanidine moiety significantly influenced activity. The compound's ability to inhibit β-secretase suggests a promising avenue for therapeutic development in neurodegenerative diseases .
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
MYNNRYUWISYJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















